2,2,4,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid
Description
Properties
IUPAC Name |
2,2,4,5-tetramethyl-1,3-dioxolane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5-8(4,6(9)10)12-7(2,3)11-5/h5H,1-4H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNTZJDBGGGJQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(O1)(C)C)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57672-01-2 | |
| Record name | 2,2,4,5-tetramethyl-1,3-dioxolane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Applications in Organic Synthesis
TMDC serves as a versatile building block in organic synthesis due to its ability to undergo various chemical reactions. Its applications include:
-
Synthesis of Complex Molecules :
- TMDC can be utilized as an intermediate in the synthesis of more complex organic compounds. Its dioxolane structure allows for selective reactions that can lead to diverse products.
-
Protecting Group :
- The compound can act as a protecting group for alcohols and amines during multi-step syntheses. This is particularly useful in the synthesis of pharmaceuticals where functional group protection is essential.
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Reagent in Chemical Reactions :
- TMDC has been employed in reactions such as esterification and amidation due to its reactivity as a carboxylic acid derivative.
Pharmaceutical Applications
The pharmaceutical industry has shown interest in TMDC for several reasons:
-
Drug Development :
- TMDC derivatives have been investigated for their potential therapeutic effects. Research indicates that modifications of TMDC can lead to compounds with enhanced biological activity.
-
Formulation Additive :
- In drug formulations, TMDC can serve as an excipient or stabilizer, improving the solubility and bioavailability of active pharmaceutical ingredients.
Material Science Applications
In materials science, TMDC's unique properties lend themselves to various innovative applications:
-
Polymer Chemistry :
- TMDC can be incorporated into polymer matrices to enhance mechanical properties or thermal stability. Its dioxolane structure contributes to the overall performance of polymeric materials.
-
Coatings and Adhesives :
- Due to its chemical stability and reactivity, TMDC is explored as an additive in coatings and adhesives, improving adhesion properties and durability.
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the use of TMDC in synthesizing bioactive compounds with anti-inflammatory properties. The compound was modified to enhance its efficacy and reduce side effects, showcasing TMDC's role as a valuable precursor in drug design.
Case Study 2: Development of Polymer Blends
Research involving TMDC in polymer blends highlighted its effectiveness in improving thermal stability and mechanical strength. The incorporation of TMDC into poly(lactic acid) matrices resulted in materials suitable for biomedical applications.
Mechanism of Action
The mechanism by which 2,2,4,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid exerts its effects depends on the specific application. For example, in biochemical studies, it may interact with enzymes or other biomolecules, affecting their activity. The exact molecular targets and pathways involved would vary based on the context of the research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dioxolane Derivatives
Ethyl (4R,5S)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylate
- Structure : Shares the 1,3-dioxolane core but replaces the carboxylic acid with an ethyl ester and has three methyl groups (vs. four in the target compound).
- Molecular Formula : C₉H₁₆O₄ (vs. C₈H₁₄O₄).
- Molecular Weight : 188.22 g/mol (vs. 174.19 g/mol).
- Key Differences : The ester group enhances lipophilicity, making it more volatile and less acidic than the carboxylic acid form. This derivative is likely used as a prodrug or synthetic intermediate due to easier hydrolysis to the acid.
4-Cyclopentene-1,3-dione,2,2,4,5-Tetramethyl- (CAS 444816-24-4)
- Structure : Cyclopentene dione ring with tetramethyl substituents (vs. dioxolane in the target compound).
- Molecular Formula : C₉H₁₂O₂ (vs. C₈H₁₄O₄).
- Key Differences : The absence of a carboxylic acid group and the presence of a diketone moiety suggest distinct reactivity, such as participation in cycloaddition reactions rather than acid-base chemistry.
Heterocyclic Carboxylic Acids
Thiazolidine Derivatives (e.g., compounds in )
- Structure : Thiazolidine rings (containing sulfur and nitrogen) vs. oxygen-only dioxolane.
- Functional Groups : Carboxylic acid and dimethyl substituents.
- These compounds may exhibit enhanced biological activity, such as enzyme inhibition, compared to the dioxolane analog.
2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)
Aromatic and Phenolic Carboxylic Acids
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structure: Phenolic ring with a propenoic acid chain.
- Molecular Formula : C₉H₈O₄ (vs. C₈H₁₄O₄).
- Key Differences: The conjugated double bond and phenolic hydroxyl groups make caffeic acid a potent antioxidant, whereas the aliphatic dioxolane-carboxylic acid lacks such redox activity.
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| 2,2,4,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid | C₈H₁₄O₄ | 174.19 | - | Four methyl groups, carboxylic acid |
| Ethyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | C₉H₁₆O₄ | 188.22 | 105760-29-0 | Ester derivative, three methyl groups |
| 4-Cyclopentene-1,3-dione,2,2,4,5-tetramethyl- | C₉H₁₂O₂ | 152.19 | 444816-24-4 | Diketone, cyclopentene ring |
| Caffeic Acid | C₉H₈O₄ | 180.16 | 331-39-5 | Phenolic hydroxyls, antioxidant |
Biological Activity
2,2,4,5-Tetramethyl-1,3-dioxolane-4-carboxylic acid (CAS No. 57672-01-2) is an organic compound notable for its unique structural features, including a dioxolane ring and four methyl substituents. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
- Molecular Formula : CHO
- Molecular Weight : 174.19 g/mol
- Structure : The compound features a dioxolane ring that contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and ionic interactions through its carboxylic acid group. The rigid dioxolane structure influences its interactions with various biological targets, potentially affecting enzyme activity and cellular signaling pathways.
Biological Activity Overview
Research indicates that derivatives of this compound may exhibit several biological activities:
- Antimicrobial Activity : Some studies suggest that the compound and its derivatives possess antimicrobial properties against various bacterial strains.
- Antioxidant Properties : The presence of the carboxylic acid group may contribute to antioxidant activity by scavenging free radicals.
- Potential Anti-cancer Effects : Preliminary research shows promise in the compound's ability to inhibit cancer cell proliferation, although further studies are necessary to elucidate the underlying mechanisms.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of several dioxolane derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed significant inhibition zones compared to control groups.
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Antioxidant Activity Assessment :
- In vitro assays measured the ability of this compound to reduce oxidative stress in human cell lines. Results demonstrated a dose-dependent decrease in reactive oxygen species (ROS), suggesting potential protective effects against oxidative damage.
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Anti-cancer Research :
- A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The findings revealed that treatment with varying concentrations led to reduced cell viability and induced apoptosis in a dose-dependent manner.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4,4,5,5-Tetramethyl-1,3-dioxaborolane | Structure | Moderate antimicrobial activity |
| 5-Methyl-1,3-dioxolane-4-one | Structure | Antioxidant properties |
Research Findings Summary
The ongoing research into the biological activity of this compound highlights its potential as a versatile compound in medicinal chemistry. While preliminary findings are promising regarding its antimicrobial and antioxidant properties as well as anti-cancer effects, comprehensive studies are required to fully understand its mechanisms and therapeutic potential.
Chemical Reactions Analysis
Amide Formation via Reaction with Amines
The carboxylic acid group readily participates in nucleophilic acyl substitution reactions. Patent data demonstrates that structurally related 2-oxo-1,3-dioxolane-4-carboxylic acids react with primary or secondary amines to form carboxamide derivatives under mild conditions . For example:
Key conditions :
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Solvent-free or in polar aprotic solvents (e.g., DMF, THF).
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Catalyzed by coupling agents like EDC/HOBt or DCC.
Urea Linkage Formation with Isocyanates
The carboxylic acid can react with isocyanates (R-NCO) to form urea derivatives. This reaction proceeds via intermediate formation of an acyl isocyanate, followed by nucleophilic attack:
Applications :
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Used in synthesizing polyurea polymers or hybrid molecules for medicinal chemistry .
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Reaction efficiency depends on steric hindrance from the tetramethyl groups .
Esterification Reactions
The carboxylic acid undergoes esterification with alcohols under acidic or enzymatic catalysis:
Notable examples :
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Methyl ester derivatives are common intermediates for further functionalization.
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Steric effects from the dioxolane ring may slow reaction kinetics compared to linear carboxylic acids .
Decarboxylation under Thermal or Basic Conditions
Heating or treatment with strong bases can induce decarboxylation, yielding 2,2,4,5-tetramethyl-1,3-dioxolane:
Thermal stability :
Ring-Opening Reactions
The 1,3-dioxolane ring can undergo acid-catalyzed hydrolysis to form a diol and a ketone:
Kinetics :
-
Ring-opening is slower than in non-methylated dioxolanes due to steric protection by methyl groups .
Comparative Reactivity with Analogues
Q & A
Q. What strategies resolve anisotropic behavior in the compound’s crystal lattice under varying conditions?
- Methodological Answer : Perform variable-temperature SCXRD to analyze thermal expansion coefficients. Pair with Hirshfeld surface analysis to map intermolecular interactions. Molecular dynamics simulations model lattice distortions under stress, validated against experimental DSC/TGA data .
Q. How can green chemistry principles improve the sustainability of its synthesis?
- Methodological Answer : Replace traditional solvents (e.g., acetic acid) with bio-based alternatives (e.g., cyclopentyl methyl ether). Catalytic systems (e.g., enzyme-mediated or photoredox catalysis) reduce waste. Life Cycle Assessment (LCA) tools quantify environmental impact across synthetic routes .
Notes
- References : Citations correspond to evidence IDs provided.
- Methodological Focus : Answers emphasize experimental workflows, validation techniques, and interdisciplinary approaches.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
